molecular formula C4H10N2S2 B165139 1,4-Bis(sulfanyl)piperazine CAS No. 131538-50-6

1,4-Bis(sulfanyl)piperazine

Cat. No.: B165139
CAS No.: 131538-50-6
M. Wt: 150.3 g/mol
InChI Key: DFEKSVXRTCCJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(sulfanyl)piperazine is a piperazine derivative featuring two sulfanyl (-SH) groups at the 1,4-positions of the piperazine ring. These analogs include sulfonyl, dithiolone, and dithiocarbamate derivatives, which exhibit diverse pharmacological and material science applications. This article focuses on these analogs to highlight structural, synthetic, and functional distinctions.

Properties

CAS No.

131538-50-6

Molecular Formula

C4H10N2S2

Molecular Weight

150.3 g/mol

IUPAC Name

1,4-bis(sulfanyl)piperazine

InChI

InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2

InChI Key

DFEKSVXRTCCJFS-UHFFFAOYSA-N

SMILES

C1CN(CCN1S)S

Canonical SMILES

C1CN(CCN1S)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl Derivatives: 1,4-Bis(4-fluorophenylsulfonyl)piperazine

  • Structure : Piperazine core with 4-fluorophenylsulfonyl (-SO₂-C₆H₄-F) substituents.
  • Synthesis : Prepared via sulfonylation of piperazine with 4-fluorobenzenesulfonyl chloride.
  • Applications :
    • Exhibits DPP-4 inhibitory activity (19–30% inhibition at 100 µM), making it a candidate for diabetes management .
    • Demonstrated hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels significantly .
    • Quantum-polarized ligand docking studies reveal interactions with DPP-4 enzyme residues (e.g., R125, E205) via hydrogen bonding .

Dithiolone Derivatives: 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

  • Structure : Piperazine linked to two 4-chloro-1,2-dithiol-3-one rings.
  • Synthesis : Reacting 4,5-dichloro-1,2-dithiol-3-one with piperazine under optimized conditions .
  • Selective synthesis methods enable functionalization for targeted bioactivity .

Dithiocarbamate Derivatives: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine

  • Structure : Piperazine with dithiocarbamate (-NHCSS⁻) groups attached via propionyl linkers.
  • Synthesis: Derived from 1,4-bis(3-bromopropionyl)piperazine through aminodithiocarboxylate substitution .
  • Applications :
    • Antitumor activity : Compounds 4c, 4d, and 4e inhibit HL-60 leukemia cells by 44%, 90%, and 70%, respectively, at 10 µM .
    • Improved toxicity profiles compared to bromopropionyl precursors, highlighting structural optimization benefits .

Bis(heteroaryl)piperazine Derivatives

  • Structure : Piperazine with heteroaryl substituents (e.g., furanyl, thienyl).
  • Applications :
    • Antiviral activity : UC-781 and UC-82 (bis(heteroaryl)piperazines) inhibit HIV-1 replication (EC₅₀ ≈ 0.002 µg/mL), surpassing nevirapine in potency .
    • Resistance profile: Maintain efficacy against mutant HIV strains (e.g., Tyr181Cys, Lys103Asn) with <10–20-fold resistance .

Aminopropyl Derivatives: 1,4-Bis(3-aminopropyl)piperazine

  • Structure: Piperazine with 3-aminopropyl (-CH₂CH₂CH₂NH₂) groups.
  • Applications: Nanoparticle synthesis: Facilitates rapid formation of polyamine-templated plasmonic nanoparticles due to tertiary amine solvation . Antimalarial agents: Derivatives like N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine show improved selectivity indices against Plasmodium falciparum .

Data Tables

Table 1: Key Sulfur-Containing Piperazine Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Applications References
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-F-C₆H₄-SO₂- 408.34 DPP-4 inhibition, hypoglycemic activity Diabetes therapy
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-dithiol-3-one) Cl-dithiolone 396.32 Pharmacological potential Drug discovery
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine -NHCSS⁻-propionyl ~500 (varies) HL-60 inhibition (up to 90%) Anticancer agents
Bis(heteroaryl)piperazine (UC-781) Furanyl/Thienyl ~350 HIV-1 inhibition (EC₅₀ ≈ 0.002 µg/mL) Antiviral therapy

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